ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a sulfanyl acetamido-indolylmethylphenyl moiety at position 2. Its synthesis likely involves multi-step reactions, such as the coupling of a thioacetamide intermediate with a functionalized indole derivative, followed by cyclization and esterification, akin to methods described for related cyclopenta[b]thiophene carboxylates .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-12-8-14-23(21)35-27(26)29-25(31)17-34-24-16-30(22-13-7-6-11-20(22)24)15-19-10-5-4-9-18(19)2/h4-7,9-11,13,16H,3,8,12,14-15,17H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOPYQXAZVMOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiophene ring can interact with biological membranes, affecting their properties and functions . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and membrane interactions .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Similarity indices estimated via Tanimoto coefficient-based fingerprint analysis .
Key Observations :
- The target compound’s indolylsulfanyl acetamido group distinguishes it from simpler analogs like the phenylthioureido derivative (), which lacks the indole moiety and exhibits lower molecular weight and hydrophobicity.
- Non-thiophene analogs like aglaithioduline () share functional group similarity (e.g., sulfur-containing motifs) but diverge in core structure and pharmacokinetic properties.
Pharmacological and Computational Comparisons
Virtual Screening and Docking Efficiency
In studies employing Chemical Space Docking (CSD), cyclopenta[b]thiophene derivatives demonstrated superior docking scores compared to fully enumerated libraries, particularly for kinase targets like ROCK1 . The target compound’s indole moiety may enhance binding affinity through π-π stacking with kinase active sites, a feature absent in phenylthioureido analogs (). However, CSD protocols may exclude certain high-scoring analogs due to stringent building-block filtering .
QSAR and Bioactivity Predictions
QSAR models () highlight the importance of the thiophene core and sulfanyl acetamido group in modulating bioactivity. For example:
- Antioxidant Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate () shares a thiophene-carboxylate backbone with the target compound but incorporates cyanoacrylamido substituents, yielding IC50 values of 10–50 μM in radical scavenging assays. The target compound’s indole group may improve membrane permeability, though experimental validation is needed.
- Anti-inflammatory Potential: Analogous cyclopenta[b]thiophenes with sulfonamide groups () inhibit COX-2 at nanomolar concentrations, suggesting a structure-activity relationship (SAR) that could extend to the target compound.
Q & A
Q. What are the critical steps and considerations for synthesizing the compound with high purity?
The synthesis involves multi-step reactions, including amide coupling, thioether formation, and cyclization. Key considerations include:
- Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps), solvent selection (DMF or DMSO for solubility and reactivity), and reaction time optimization to minimize side products .
- Purification : Use of column chromatography or recrystallization, monitored by HPLC for purity assessment (>95% purity threshold) .
Q. Which analytical techniques are essential for characterizing the compound post-synthesis?
- Structural confirmation : - and -NMR spectroscopy to verify functional groups and stereochemistry .
- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods due to potential respiratory irritation (Specific Target Organ Toxicity, Single Exposure Category 3) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers perform initial biological activity screening?
- In vitro assays : Use cell-based models (e.g., cancer cell lines) for cytotoxicity profiling (IC determination) .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .
- Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps or acid/base catalysts for cyclization .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What computational strategies predict the compound’s biological activity and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to protein targets (e.g., kinases) .
- QSAR modeling : Train models on structurally related compounds to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. How can researchers address contradictions in biological data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and replicate across independent labs .
- Orthogonal methods : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Competitive binding assays : Use fluorescent probes to assess target engagement in cellular lysates .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance/sensitivity to the compound .
- Metabolomics : Track changes in metabolic pathways (e.g., TCA cycle intermediates) via LC-MS .
Q. How can the compound’s potential in material science be evaluated?
- Electrochemical analysis : Cyclic voltammetry to assess redox activity for semiconductor applications .
- Thermal stability : TGA (thermogravimetric analysis) to determine decomposition thresholds (>250°C suggested for polymer compatibility) .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
Q. How do structural modifications (e.g., substituents) influence bioactivity?
- SAR studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and test in kinase inhibition assays .
- Crystallography : Resolve co-crystal structures with targets (e.g., PDB deposition) to guide rational design .
Data Contradiction and Methodological Challenges
Q. How to resolve discrepancies in reported solubility and stability profiles?
Q. What strategies validate the compound’s selectivity across related biological targets?
- Panel screening : Test against a broad target library (e.g., Eurofins Pharma Discovery Services) to identify off-target effects .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
